molecular formula C10H15N B1587077 N-Methyl-4-ethylbenzylamine CAS No. 568577-84-4

N-Methyl-4-ethylbenzylamine

Cat. No. B1587077
M. Wt: 149.23 g/mol
InChI Key: JCSDSVXBTRWEJS-UHFFFAOYSA-N
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Description

N-Methyl-4-ethylbenzylamine (MEBA) is an organic compound with a molecular formula of C9H15N. It is a colorless liquid that is soluble in water and has a boiling point of 156°C. MEBA is an important intermediate in the synthesis of several pharmaceuticals, including anesthetics, anticonvulsants, and anti-inflammatory drugs. It is also used in the manufacture of dyes, perfumes, and fragrances. MEBA is a versatile compound with a wide range of applications in the laboratory and industrial settings.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Organic Intermediates : N,N-Dimethyl-4-nitrobenzylamine, closely related to N-Methyl-4-ethylbenzylamine, is an important intermediate in organic synthesis. It is widely used in the fields of medicine, pesticides, and chemicals. The synthesis process involves methylene chloride as the reaction solvent, dimethylamine hydrochloride as auxiliary materials, and triethylamine as the acid-binding agent. This process is characterized by low production cost, simple operation, short reaction time, and environmentally friendly attributes (Wang Ling-ya, 2015).

  • Enantioselective Catalysis : Optically active aminonaphthol, synthesized using a compound similar to N-Methyl-4-ethylbenzylamine, has been shown to catalyze the enantioselective ethylation of aryl aldehydes to secondary alcohols. This process achieves high enantioselectivities, demonstrating its potential in stereoselective synthesis (D. X. Liu et al., 2001).

  • Study of Molecular Inactivation : N-(1-Methyl)cyclopropylbenzylamine, closely related to N-Methyl-4-ethylbenzylamine, has been studied for its ability to inactivate pig liver mitochondrial monoamine oxidase. This provides insights into biochemical pathways and molecular interactions (R. Silverman & S. J. Hoffman, 1981).

Chemical Reactions and Processes

  • Aminolysis and Michael Addition : A study on the aminolysis of 4-nitrophenylacetate by N-methylbenzylamine and the Michael addition of piperazine to N-ethylmaleimide in AOT–isooctane–water microemulsions demonstrated the influence of surfactant concentration and water content on reaction rates. This sheds light on the role of microenvironments in chemical reactions (E. Fernández et al., 2005).

  • Pressure Synthesis : The synthesis of N-ethylbenzylamine from benzylamine and ethanol in the presence of an acid catalyst under pressure was researched. This study contributes to the understanding of high-pressure chemical synthesis processes (D. C. Deka et al., 2007).

Biochemical and Pharmacological Studies

  • Enzymatic Dealkylation Studies : The enzymatic dealkylation of drugs like aminopyrine, which are alkylamines, has been explored. Such studies are vital in understanding drug metabolism and the biochemical mechanisms of dealkylation (B. La Du et al., 1955).

  • N-Methylation in Carcinogenic Arylamines : Research on amine N-methyltransferases in rabbit liver provided insights into the N-methylation of primary arylamines and the potential role of N-methylation in the metabolic activation of carcinogens (D. Ziegler et al., 1988).

properties

IUPAC Name

1-(4-ethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9-4-6-10(7-5-9)8-11-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDSVXBTRWEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366178
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-ethylbenzylamine

CAS RN

568577-84-4
Record name N-Methyl-4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhao, X Chi, H Li, J He, J Long, Y Xu, S Yang - Green Chemistry, 2019 - pubs.rsc.org
Catalytic fixation of CO2 to produce valuable fine chemicals is of great significance to develop a green and sustainable circulation of excessive carbon in the environment. Herein, a …
Number of citations: 67 pubs.rsc.org

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